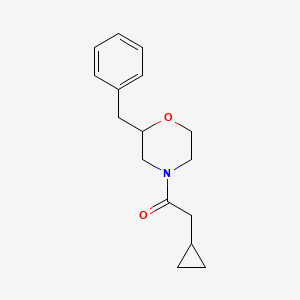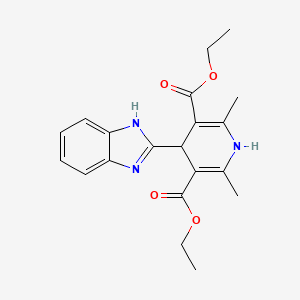![molecular formula C15H24N2O3S B5968973 N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5968973.png)
N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been found to exhibit vasodilatory properties, making it a promising candidate for the treatment of various cardiovascular diseases.
Mecanismo De Acción
N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272 activates sGC by binding to the heme group of the enzyme, resulting in the formation of a nitric oxide (NO)-sGC complex. The NO-sGC complex activates the enzyme, leading to an increase in cGMP levels, which in turn leads to vasodilation.
Biochemical and Physiological Effects
This compound 41-2272 has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound 41-2272 can reduce pulmonary artery pressure and improve cardiac output in patients with pulmonary hypertension. This compound 41-2272 has also been found to improve endothelial dysfunction and reduce oxidative stress in patients with hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272 has several advantages for lab experiments. It is a potent and selective activator of sGC, making it an ideal tool for studying the role of sGC in various physiological processes. This compound 41-2272 is also stable and can be easily synthesized, making it readily available for use in lab experiments.
However, this compound 41-2272 also has some limitations for lab experiments. It has a short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models. Additionally, this compound 41-2272 has been found to exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272. One potential area of research is the development of more potent and selective sGC activators. Another area of research is the investigation of the potential therapeutic applications of this compound 41-2272 in other diseases such as diabetes and cancer. Finally, the development of novel drug delivery systems for this compound 41-2272 could improve its pharmacokinetic properties and increase its efficacy in clinical settings.
Conclusion
In conclusion, this compound 41-2272 is a promising compound with potential therapeutic applications in various cardiovascular diseases. Its vasodilatory properties and ability to activate sGC make it an ideal tool for studying the role of sGC in various physiological processes. While this compound 41-2272 has some limitations for lab experiments, its stable synthesis and availability make it a valuable tool for scientific research. Future research on this compound 41-2272 could lead to the development of novel therapeutic strategies for various diseases.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272 involves the reaction between 3-aminobenzenesulfonyl chloride and sec-butylamine in the presence of sodium hydroxide. This is followed by the addition of propylamine and methylamine to the reaction mixture, resulting in the formation of the final product.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases such as pulmonary hypertension, hypertension, and heart failure. Studies have shown that this compound 41-2272 exhibits vasodilatory properties by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells. The increase in cGMP levels results in the relaxation of smooth muscle cells, leading to vasodilation.
Propiedades
IUPAC Name |
N-butan-2-yl-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-10-17(4)21(19,20)14-9-7-8-13(11-14)15(18)16-12(3)6-2/h7-9,11-12H,5-6,10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIGVDUDDOQMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B5968896.png)
![4-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}butanenitrile](/img/structure/B5968903.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5968909.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5968919.png)
![5-tert-butyl-3-isopropyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5968930.png)
![1-(4-chlorophenyl)-N-({1-[(phenylthio)acetyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B5968938.png)

![4-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B5968962.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968965.png)

![6-amino-3-(1,3-benzodioxol-5-yl)-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5968986.png)
![2-[(benzylthio)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B5968987.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5969003.png)
